molecular formula C12H16N2 B13327810 (1H-indol-4-ylmethyl)(propan-2-yl)amine CAS No. 1079-48-7

(1H-indol-4-ylmethyl)(propan-2-yl)amine

Cat. No.: B13327810
CAS No.: 1079-48-7
M. Wt: 188.27 g/mol
InChI Key: AXGHMRZIKTUFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 3: Structure-Activity Relationship (SAR) Principles for Indole-Amine Analogues
Structural ModificationRationalePotential Outcome on ActivityExample from Related Series
Substitution on Indole (B1671886) Ring (e.g., 5-position)Probe for additional binding pockets; modify electronics/solubility.Increase or decrease in affinity/selectivity.Introduction of a 5-methoxy group can enhance 5-HT receptor affinity. nih.gov
Varying Amine N-Alkyl GroupOptimize hydrophobic and steric interactions.Increased affinity if the pocket accommodates larger/different shaped groups.Increasing N-alkyl chain length in some series enhances D2 receptor affinity alongside 5-HT2A affinity. vcu.edu
Lengthening/Shortening Methylene (B1212753) LinkerAdjust the distance between aromatic and amine pharmacophores.Optimal length is critical; deviations often lead to a sharp drop in activity.A two-carbon (ethylamine) linker is often optimal for 5-HT receptor ligands.
Introducing Linker RigidityReduce conformational flexibility; lock in bioactive conformation.Potentially large increase in affinity if the rigid conformation is correct.Cyclopropane-containing analogues show high affinity for monoamine transporters. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1079-48-7

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(1H-indol-4-ylmethyl)propan-2-amine

InChI

InChI=1S/C12H16N2/c1-9(2)14-8-10-4-3-5-12-11(10)6-7-13-12/h3-7,9,13-14H,8H2,1-2H3

InChI Key

AXGHMRZIKTUFLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C2C=CNC2=CC=C1

Origin of Product

United States

Metabolism and Biotransformation Studies Preclinical

In Vitro Metabolic Stability Assessment

The assessment of a compound's stability in the presence of drug-metabolizing enzymes is a critical early step in preclinical development. This is typically evaluated using subcellular fractions, such as liver microsomes, which are rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily.

Studies investigating the metabolic stability of compounds containing an indole (B1671886) moiety suggest that this heterocyclic structure is susceptible to oxidation by CYP enzymes. The indole ring can undergo hydroxylation at various positions, a common metabolic pathway for many indole-containing compounds. Similarly, the isopropylamine (B41738) group is also a potential site for metabolism.

Without specific experimental data for (1H-indol-4-ylmethyl)(propan-2-yl)amine, a comparative analysis with structurally related molecules would be necessary to predict its stability across different species. Typically, such studies involve incubating the compound with mouse, rat, and human liver microsomes and quantifying the parent compound's disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).

Table 1: Hypothetical Microsomal Stability Data for this compound This table is for illustrative purposes only, as specific data for this compound is not publicly available.

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse Data not available Data not available
Rat Data not available Data not available

Phase I metabolism generally involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, likely Phase I metabolic pathways would include:

Oxidation of the indole ring: Hydroxylation at positions 5, 6, or 7 of the indole nucleus is a common metabolic route.

N-dealkylation: The isopropyl group attached to the amine could be removed.

Oxidation of the isopropyl group: This could lead to the formation of a secondary alcohol.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate excretion. Common Phase II reactions include glucuronidation and sulfation of hydroxylated metabolites.

"Metabolic hot spots" are chemically labile positions on a molecule that are particularly susceptible to metabolism. Identifying these hot spots is crucial for medicinal chemists to devise strategies to improve metabolic stability, such as blocking the site of metabolism through chemical modification (e.g., fluorination). For this compound, both the indole ring and the N-alkyl substituent are potential metabolic hot spots. Computational models and in vitro metabolite identification studies are key to pinpointing these positions.

Preclinical Pharmacokinetic (PK) Considerations

Preclinical pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME).

The stability of a compound in biological matrices such as plasma and blood is important for the accurate interpretation of pharmacokinetic and pharmacodynamic data. Instability in these matrices can be due to enzymatic degradation by esterases or other enzymes present in the blood. For an amine-containing compound like this compound, significant instability in plasma or blood due to enzymatic degradation is generally not expected, but this would need to be confirmed experimentally.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Analysis

Further research and publication in the field of computational chemistry are required to provide data on the molecular interactions and structure-activity relationships of (1H-indol-4-ylmethyl)(propan-2-yl)amine.

2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. 2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and the associated steric and electrostatic fields.

A search of scientific databases yielded no published 2D or 3D-QSAR studies specifically developed for or including this compound. Such a study would require a dataset of structurally related compounds with measured biological activity against a specific target to derive a predictive model.

Identification of Key Molecular Descriptors for Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. The identification of key descriptors that significantly influence a particular biological activity is a primary goal of QSAR studies.

Without a QSAR study on this compound and its analogs, it is not possible to identify the specific molecular descriptors that are key to its activity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of molecules.

TD-DFT (Time-Dependent Density Functional Theory) Applications

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). It is a valuable tool for understanding how a molecule interacts with light.

No TD-DFT studies specifically examining the electronic transitions and excited-state properties of this compound have been found in the literature. Such a study would provide theoretical predictions of its UV-Vis spectrum and insights into its photophysical behavior.

MEP (Molecular Electrostatic Potential) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding and predicting intermolecular interactions, including those with biological targets. The red regions of an MEP map indicate a negative electrostatic potential, while blue regions indicate a positive potential.

A specific MEP map for this compound is not available in published research. A theoretical calculation would be required to generate this map and predict its reactive sites. For instance, a study on related indole (B1671886) derivatives showed that negative electrostatic potential regions are often localized over electronegative atoms, indicating possible sites for electrophilic attack, while positive regions are found around hydrogen atoms, suggesting sites for nucleophilic attack chemijournal.com.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

There are no published studies that specifically report the HOMO-LUMO energies or the energy gap for this compound. Performing a quantum chemical calculation would be necessary to determine these values and thereby predict its kinetic stability and reactivity. In general, the energy difference between the LUMO and HOMO orbitals can be used to gauge reactivity wuxiapptec.com.

In Silico Prediction of Biological Targets and Activity Spectra

In silico methods for target prediction and activity profiling utilize computational algorithms and databases of known ligand-target interactions to predict the likely biological targets of a given molecule. These approaches can be based on ligand similarity, pharmacophore matching, or machine learning models.

A specific in silico prediction of the biological targets and activity spectrum for this compound is not available in the public domain. Such a prediction would involve using its chemical structure as input for various predictive software and web servers to generate a ranked list of potential protein targets.

Analytical Characterization and Quantification Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for identifying (1H-indol-4-ylmethyl)(propan-2-yl)amine. Each technique offers unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the indole (B1671886) ring protons, the methylene (B1212753) bridge protons, and the isopropyl group protons. The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons on the indole ring would appear in the aromatic region (δ 6.5-7.5 ppm), with their specific shifts and coupling patterns determined by their positions. The methylene (-CH₂-) protons would likely resonate as a singlet, while the isopropyl group would exhibit a characteristic septet for the C-H proton and a doublet for the two methyl (-CH₃) groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the eight carbons of the indole ring, one for the methylene carbon, and two for the isopropyl group (one for the methine C-H and one for the two equivalent methyl carbons). The chemical shifts for indole carbons typically range from δ 100 to 140 ppm. ijcrt.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for indole and alkylamine moieties.

Atom Position Predicted ¹H NMR Shift (ppm), Multiplicity Predicted ¹³C NMR Shift (ppm)
Indole N-H >10.0, br s -
Indole Aromatic C-H's 6.5 - 7.5, m 100 - 125
Indole Quaternary C's - 125 - 140
Methylene (-CH₂-) ~3.9, s ~45-55
Isopropyl (-CH-) ~2.9, septet ~45-55

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

MS and HRMS: For this compound (C₁₂H₁₆N₂), the nominal molecular weight is 188 g/mol . Standard electron ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), would be expected to show a molecular ion peak (M⁺) at m/z 188. rsc.org High-Resolution Mass Spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (QTOF) analyzer, provides a highly accurate mass measurement. This allows for the determination of the elemental formula, confirming that it is C₁₂H₁₆N₂ and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: The fragmentation pattern is key to structural elucidation. In EI-MS, a common fragmentation pathway for this molecule would be benzylic cleavage, resulting in the loss of the isopropylamine (B41738) group to form a stable indol-4-ylmethyl cation. Another likely fragmentation is the loss of a methyl group from the isopropyl moiety.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the quantification of the compound in complex mixtures. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 189 would be observed. In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. This process, often performed in Selected Reaction Monitoring (SRM) mode, provides high selectivity and sensitivity for quantification. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry can also be employed, particularly for purity assessment and identification of volatile impurities. researchgate.netnih.gov The compound would first be separated from other components on a GC column before entering the mass spectrometer for ionization and detection. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Type Expected m/z Information Provided
EI-MS Molecular Ion (M⁺) 188 Molecular Weight
ESI-MS Protonated Molecule ([M+H]⁺) 189 Molecular Weight Confirmation
HRMS (ESI) Protonated Molecule ([M+H]⁺) 189.1386 Elemental Formula (C₁₂H₁₇N₂⁺)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from both the indole ring and the secondary amine, C-H stretching from the aromatic and aliphatic portions of the molecule, aromatic C=C stretching, and C-N stretching. mdpi.comnih.gov

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (Indole & Amine) Stretch 3300 - 3500
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C=C (Aromatic) Stretch 1450 - 1600

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. For this compound, the indole ring acts as the primary chromophore, responsible for absorbing UV light. The UV-Vis spectrum is expected to show characteristic absorption maxima (λ_max) resulting from π→π* electronic transitions within the conjugated aromatic system of the indole nucleus. ijcrt.org While UV-Vis spectroscopy is generally not sufficient for unambiguous identification on its own, it is a valuable tool for quantification and for monitoring reactions involving the indole chromophore. Many indole derivatives are also known to be fluorescent (luminescent), and luminescence spectroscopy could potentially be used as a highly sensitive detection method, though specific excitation and emission wavelengths would need to be determined experimentally.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from reaction mixtures and for quantifying its purity.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for the separation, purification, and quantitative analysis of this compound. Method development focuses on optimizing the separation from starting materials, byproducts, and degradation products.

A typical approach would involve reversed-phase HPLC, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. Due to the basic nature of the secondary amine, the mobile phase often requires modification to achieve good peak shape and retention. This is commonly accomplished by adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a buffer (e.g., ammonium (B1175870) acetate) to the mobile phase, which consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector set to one of the absorption maxima of the indole chromophore or, for greater selectivity and sensitivity, a mass spectrometer (LC-MS). nih.gov

Table 4: Example HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~280 nm or MS (ESI+)

| Injection Volume | 10 µL |


Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like indoleamines. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both qualitative and quantitative analysis of "this compound".

The successful GC analysis of indoleamines often depends on the selection of an appropriate capillary column and the optimization of chromatographic conditions. For primary and secondary amines, derivatization is sometimes employed to improve peak shape and thermal stability. However, for a compound like "this compound", direct analysis may be feasible.

A typical GC method for a related indole derivative might utilize a non-polar or medium-polarity capillary column. The choice of the stationary phase is critical to achieve good resolution and separation from potential impurities. The table below outlines hypothetical GC conditions that could serve as a starting point for the analysis of "this compound", based on general methods for indole alkylamines.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Indole Alkylamines

Parameter Value
Column 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C (FID) or 230 °C (MS transfer line) |

In GC-MS analysis, the mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can be used for its definitive identification.

Chiral Chromatography for Enantiomeric Separation

Since "this compound" does not possess a chiral center in its structure, the use of chiral chromatography for its enantiomeric separation is not applicable. Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This is only relevant for molecules that exhibit chirality, typically due to the presence of a stereocenter, such as a carbon atom bonded to four different groups.

For a comprehensive understanding of how chiral chromatography is applied to related indole compounds that are chiral, one can consider the separation of enantiomers of other indole derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving enantioseparation. yakhak.org

The table below provides an example of typical conditions used for the chiral separation of a generic chiral indoleamine, illustrating the principles of this technique.

Table 2: Illustrative Chiral HPLC Conditions for a Representative Chiral Indoleamine

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)
Column Dimensions 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C

| Detection | UV at 220 nm or 280 nm |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For "this compound", with the molecular formula C₁₂H₁₆N₂, elemental analysis would be performed to confirm the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This technique is a crucial quality control step to verify the empirical formula of a synthesized compound and to assess its purity.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values, obtained from an elemental analyzer, are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's identity and high purity.

Table 3: Elemental Composition of this compound (C₁₂H₁₆N₂)

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 12 144.132 76.55
Hydrogen H 1.008 16 16.128 8.57
Nitrogen N 14.007 2 28.014 14.88

| Total | | | | 188.274 | 100.00 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For "this compound", this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding.

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

As "this compound" is not chiral, the determination of its absolute configuration is not applicable. However, for chiral molecules, X-ray crystallography can unambiguously determine the absolute stereochemistry.

Table 4: Representative Crystal Data and Structure Refinement Parameters for a Substituted Indole Derivative

Parameter Value
Empirical Formula C₁₇H₁₄BrN₃S
Formula Weight 388.29
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å
α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)°
Volume 900.07(5) ų
Z (Molecules per unit cell) 2
Calculated Density 1.433 Mg/m³
Final R indices [I>2sigma(I)] R1 = 0.0286, wR2 = 0.0734

| R indices (all data) | R1 = 0.0305, wR2 = 0.0751 |

Future Directions and Research Perspectives

Design of Advanced Analogues with Improved Potency and Selectivity

The therapeutic potential of (1H-indol-4-ylmethyl)(propan-2-yl)amine can be significantly enhanced through the design of advanced analogues with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the indole (B1671886) core and the amine substituent influence biological activity. nih.gov

Future research will likely focus on systematic modifications at various positions of the indole ring and the N-alkyl substituent. For instance, substitution at the 5- or 6-position of the indole ring with electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially affecting receptor binding affinity and selectivity. nih.gov Similarly, altering the size and nature of the N-alkyl group (in this case, propan-2-yl) can influence steric interactions within the binding pocket of a target protein.

The following table summarizes potential SAR exploration for indole-4-ylmethyl amine analogues:

Modification SiteType of ModificationPotential Impact on Activity
Indole Ring (Positions 2, 5, 6, 7)Introduction of halogens, alkyl, alkoxy, or nitro groupsModulation of lipophilicity, electronic properties, and metabolic stability, leading to altered potency and selectivity. nih.gov
Amine Substituent (N-alkyl group)Varying the alkyl chain length, branching, or introducing cyclic moietiesInfluences steric fit in the receptor binding pocket, potentially improving selectivity for receptor subtypes.
Methylene (B1212753) Linker (-CH2-)Introduction of conformational constraints (e.g., cyclopropane (B1198618) ring) or replacement with other linkersRestricts the molecule's conformation, which can lead to higher affinity and selectivity for a specific target. nih.gov

By systematically synthesizing and evaluating these analogues, researchers can develop a comprehensive SAR profile to guide the design of compounds with optimized therapeutic properties.

Exploration of Novel Biological Targets for Indole-4-ylmethyl Amines

The structural similarity of indole-amine scaffolds to endogenous neurotransmitters like serotonin (B10506) suggests that their primary biological targets are likely within the central nervous system. nih.gov Indeed, many indole derivatives are known to interact with serotonin (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov

Future research should aim to fully characterize the receptor binding profile of this compound and its analogues across a wide range of receptor subtypes. This includes not only the well-known 5-HT1A and 5-HT2A receptors but also other 5-HT receptor families and the D1-like and D2-like dopamine receptor families. nih.govmdpi.com The functional activity at these receptors (i.e., whether the compounds act as agonists, antagonists, or partial agonists) will also need to be determined.

Beyond monoamine receptors, the exploration of novel biological targets is a promising avenue of research. Enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is involved in tryptophan metabolism and has implications in cancer and neuroinflammation, could be potential targets. nih.govfrontiersin.org The following table outlines potential biological targets for this class of compounds:

Target ClassSpecific ExamplesPotential Therapeutic Area
Serotonin Receptors5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Depression, anxiety, psychosis, cognitive disorders nih.govnih.gov
Dopamine ReceptorsD1, D2, D3, D4Parkinson's disease, schizophrenia, addiction nih.govnih.govpreprints.org
EnzymesIndoleamine 2,3-dioxygenase (IDO1), Monoamine oxidase (MAO)Cancer, neuroinflammatory diseases, depression nih.govfrontiersin.org
Other GPCRsHistamine H4 receptor, Adrenergic receptorsInflammation, cardiovascular diseases researchgate.net

A comprehensive screening of these and other potential targets will be essential to uncover the full therapeutic potential of indole-4-ylmethyl amines.

Integration of Computational and Experimental Approaches for Lead Optimization

Modern drug discovery relies heavily on the synergy between computational and experimental methods for lead optimization. mdpi.com For indole-4-ylmethyl amines, this integrated approach can accelerate the development of drug candidates.

Computational techniques such as molecular docking can predict the binding modes of these compounds within the active sites of their target receptors. nih.gov This information can rationalize observed SAR and guide the design of new analogues with improved binding affinity. Molecular dynamics simulations can further explore the stability of the ligand-receptor complexes and provide insights into the dynamic nature of these interactions. frontiersin.org

These in silico studies should be closely coupled with experimental validation. For example, binding affinities predicted by docking studies can be confirmed through radioligand binding assays. nih.gov Functional assays can then determine the biological activity of the compounds. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for efficient lead optimization.

Development of Robust Synthetic Methodologies for Scalable Production

The advancement of indole-4-ylmethyl amines from laboratory curiosities to potential therapeutic agents will require the development of robust and scalable synthetic methodologies. While numerous methods for the synthesis of substituted indoles exist, not all are amenable to large-scale production. nih.govrsc.org

Future research in this area should focus on developing synthetic routes to 4-substituted indoles that are efficient, cost-effective, and environmentally friendly. Recent advances in catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., the Catellani reaction), offer promising avenues for the synthesis of highly functionalized indoles. nih.gov Other innovative approaches include the ring-opening cyclization of spirocyclopropanes to generate tetrahydroindol-4(5H)-one intermediates, which can then be converted to 4-substituted indoles. core.ac.uk

The development of a practical, multi-gram scale synthesis of this compound and its key analogues will be a critical step in enabling extensive preclinical and, eventually, clinical evaluation.

Investigation into the Broader Biological Role of Indole-Amine Scaffolds in Biological Systems

The indole-amine scaffold is a fundamental structural motif in a wide range of biologically active molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin. nih.gov This widespread presence underscores the inherent biocompatibility and versatile binding properties of this chemical framework.

A deeper investigation into the broader biological role of indole-amine scaffolds can provide valuable context for the development of new therapeutics. This includes studying their interactions with a wide array of proteins, their metabolic pathways, and their potential to modulate various signaling cascades within the cell. For example, some indole derivatives have been shown to possess anti-inflammatory and neurotrophic properties. acs.org

Understanding the polypharmacology of indole-amine scaffolds—their ability to interact with multiple targets—is also crucial. While often viewed as a challenge in drug development, a multi-target profile can be advantageous for treating complex diseases with multifactorial pathologies, such as neurodegenerative disorders. mdpi.com A thorough understanding of the broader biological roles of these scaffolds will ultimately facilitate the discovery of new therapeutic applications and aid in the development of safer and more effective drugs based on the indole-amine core.

Q & A

Q. What synthetic methodologies are recommended for (1H-indol-4-ylmethyl)(propan-2-yl)amine, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination between 1H-indole-4-carbaldehyde and isopropylamine using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol or ethanol under nitrogen . Temperature control (0–25°C) and pH adjustment (acetic acid) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. For scale-up, solvent selection (e.g., THF or DMF) and catalytic hydrogenation may improve yields .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign protons on the indole ring (δ 6.5–7.8 ppm) and isopropyl group (δ 1.0–1.5 ppm) .
  • FTIR : Confirm N-H stretches (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
  • HPLC-MS : Quantify purity (>98%) and detect impurities using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula (C12H16N2) with <0.3% deviation .

Advanced Research Questions

Q. How can transition metal-catalyzed cross-coupling reactions functionalize the indole core in derivatives of this compound?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts to introduce aryl amines at the indole C-5 position under inert conditions (80°C, toluene) .
  • Suzuki-Miyaura Coupling : Attach boronic acids to brominated indole precursors (e.g., 5-bromo-1H-indole) with Pd(PPh3)4/K2CO3 in dioxane/water (3:1) at 90°C .
  • Optimization : Screen ligands (e.g., SPhos, RuPhos) and bases (K3PO4 vs. NaOtBu) to enhance regioselectivity .

Q. What strategies resolve contradictions in biological activity data across structurally similar indole-amine analogs?

  • Methodological Answer :
  • Assay Standardization : Replicate assays (e.g., receptor binding, cytotoxicity) under identical conditions (pH 7.4, 37°C) to minimize variability .
  • Purity Verification : Re-characterize compounds via HPLC and NMR to exclude degradation products .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C-5 reduce serotonin receptor affinity by 40%) .
  • Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP >3 correlates with reduced blood-brain barrier penetration) .

Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :
  • In Vitro :
  • Radioligand Binding Assays : Screen for 5-HT1A/2A receptor affinity using [³H]-8-OH-DPAT and transfected HEK293 cells .
  • Microsomal Stability : Assess metabolic stability in rat liver microsomes (NADPH regeneration system, 37°C) .
  • In Vivo :
  • Forced Swim Test (FST) : Administer 10 mg/kg (i.p.) to mice and measure immobility time reduction (antidepressant activity) .
  • Open Field Test : Monitor locomotor activity to exclude psychostimulant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.